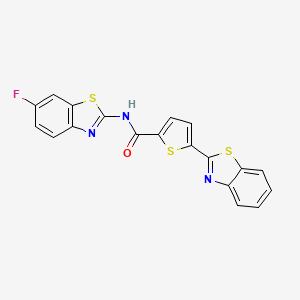
5-(1,3-benzothiazol-2-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-benzothiazol-2-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H10FN3OS3 and its molecular weight is 411.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(1,3-benzothiazol-2-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple heterocyclic rings, which contributes to its biological activity. The presence of benzothiazole and thiophene moieties enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₈F₂N₄S₂ |
| Molecular Weight | 358.38 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 1,3-benzothiazole derivatives with thiophene carboxylic acids under acidic or basic conditions to yield the target compound. The use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may also be employed to facilitate the formation of the amide bond.
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown inhibitory effects against various pathogens:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 16 µg/mL.
- Enterococcus faecalis : MIC of 32 µg/mL.
These findings suggest that the compound may inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential enzymes involved in bacterial metabolism .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively researched. In vitro studies have shown that these compounds can induce apoptosis in cancer cells:
- Cytotoxicity Assays : The compound exhibited IC50 values ranging from 10 to 20 µM against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer).
Moreover, docking studies indicate that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of protein synthesis.
- Anticancer Mechanism : Induction of apoptosis through the activation of caspases and modulation of the cell cycle.
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study published in MDPI reported that benzothiazole derivatives showed enhanced activity against resistant strains of bacteria compared to traditional antibiotics .
- Cytotoxicity Evaluation : Research conducted on human non-malignant mammary epithelial cells indicated that certain derivatives exhibited minimal cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Propriétés
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10FN3OS3/c20-10-5-6-12-16(9-10)27-19(22-12)23-17(24)14-7-8-15(25-14)18-21-11-3-1-2-4-13(11)26-18/h1-9H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWAEGSKTLQMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=NC5=C(S4)C=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10FN3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














